Methyl 2-(aminooxy)-3-methylbutanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
methyl 2-aminooxy-3-methylbutanoate |
InChI |
InChI=1S/C6H13NO3/c1-4(2)5(10-7)6(8)9-3/h4-5H,7H2,1-3H3 |
InChI Key |
MOIGMQWUVZAPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)ON |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Aminooxy 3 Methylbutanoate
Retrosynthetic Analysis for Methyl 2-(aminooxy)-3-methylbutanoate
Retrosynthetic analysis is a technique used to design a synthesis plan by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.comias.ac.in For this compound, the primary disconnections are at the ester and the aminooxy functional groups.
C-O (Ester) Disconnection: The most straightforward disconnection is at the ester linkage. This bond can be retrosynthetically cleaved to yield 2-(aminooxy)-3-methylbutanoic acid and methanol (B129727). This suggests that a final esterification step could be a viable route to the target molecule.
C-O (Aminooxy) Disconnection: The bond between the alpha-carbon and the oxygen of the aminooxy group is another key site for disconnection. This leads to two potential synthons: an electrophilic C2-carbon synthon (e.g., an α-halide or α-hydroxy ester) and a nucleophilic aminooxy synthon (e.g., hydroxylamine (B1172632) or a protected derivative like N-hydroxyphthalimide). This approach is central to many of the synthetic strategies for this class of compounds.
This analysis points towards precursors such as α-hydroxy or α-halo esters and derivatives of the amino acid valine, which possess the required carbon skeleton.
Precursor Compounds and Starting Materials
The selection of appropriate starting materials is critical for an efficient synthesis. For this compound, precursors are chosen based on the carbon backbone and the potential for stereochemical control.
The natural amino acid L-valine is an ideal and frequently used starting material for the synthesis of chiral 2-(aminooxy)-3-methylbutanoic acid and its esters due to its inherent chirality and correct carbon skeleton. google.comnih.gov A common synthetic route begins with the conversion of L-valine into a corresponding α-hydroxy acid. google.com
This transformation is typically achieved through a diazotization reaction, where the amino group of valine is treated with sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid) to yield (S)-2-hydroxy-3-methylbutanoic acid. google.com This intermediate retains the stereochemistry at the C3 carbon and provides a hydroxyl group at the C2 position, which can be further functionalized.
Table 1: Synthesis of (S)-2-hydroxy-3-methylbutanoic acid from L-Valine google.com
| Step | Reactants | Reagents | Product |
|---|
This hydroxy acid can then be esterified and carried forward to introduce the aminooxy group. google.com
While less commonly documented for this specific molecule, the synthesis of α-aminooxy esters can conceptually be derived from α-ketoesters. This pathway would involve the reaction of an α-ketoester, such as methyl 3-methyl-2-oxobutanoate, with an aminooxy nucleophile. The reaction of α-ketoesters with amines is a known method for producing α-amino esters. organic-chemistry.org A similar reaction with a hydroxylamine derivative could potentially yield the desired α-aminooxy ester, although this route may present challenges in selectivity and control.
The synthesis of α-ketoesters can be achieved through various methods, including the oxidation of corresponding α-hydroxy esters. organic-chemistry.orgorganic-chemistry.org For instance, methyl 2-hydroxy-3-methylbutanoate (B1261901) could be oxidized to methyl 3-methyl-2-oxobutanoate.
As established from the valine-based route, hydroxy-substituted butanoates are pivotal intermediates in the synthesis of this compound. google.com Specifically, an ester of 2-hydroxy-3-methylbutanoic acid serves as a direct precursor for the introduction of the aminooxy moiety.
A key transformation in this pathway is the Mitsunobu reaction. wikipedia.orgnih.gov This reaction allows for the conversion of a secondary alcohol into various functional groups with a complete inversion of stereochemistry. wikipedia.org In this context, an (S)-2-hydroxy-3-methylbutanoate ester can be reacted with a nitrogen nucleophile like N-hydroxyphthalimide (PhthNOH) in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). google.comnih.gov This reaction produces an (R)-2-(phthalimidooxy)-3-methylbutanoate ester, effectively installing the protected aminooxy group with the desired stereochemistry. google.com
Table 2: Mitsunobu Reaction for Aminooxy Group Introduction google.com
| Substrate | Nucleophile | Reagents | Product | Stereochemistry |
|---|
The phthalimidooxy group can then be cleaved, typically via hydrazinolysis or treatment with a base, to reveal the free aminooxy group. google.com
Key Reaction Pathways for Aminooxy Ester Formation
The formation of the crucial C-O bond of the aminooxy group is often the central step in the synthesis. Substitution reactions are a primary method to achieve this.
A well-established method for forming α-aminooxy acids and their esters involves the nucleophilic substitution of an α-halogenated precursor. google.com This pathway follows a standard Sₙ2 mechanism, where a good leaving group at the alpha-carbon is displaced by a hydroxylamine derivative.
The synthesis would start with the halogenation of a 3-methylbutanoate derivative at the α-position. For example, methyl 3-methylbutanoate can be brominated to yield methyl 2-bromo-3-methylbutanoate. This α-halo ester then serves as the electrophile.
The nucleophile can be a protected hydroxylamine, such as N-hydroxyphthalimide or AcNHOK. google.com The reaction between the α-bromo ester and the hydroxylamine derivative results in the displacement of the bromide ion and the formation of the C-O bond, yielding the protected α-aminooxy ester. Subsequent deprotection furnishes the final product. This method is a robust and common strategy for accessing this class of compounds. google.com
Mitsunobu Reaction Protocols for N-O Bond Formation
The Mitsunobu reaction is a powerful and versatile method in organic synthesis for the conversion of primary and secondary alcohols into a wide array of functional groups, including the formation of N-O bonds. organic-chemistry.orgnih.gov The reaction typically involves an alcohol, a suitable acidic nucleophile, triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A key feature of this reaction is that it proceeds via an SN2 mechanism, resulting in a clean inversion of the stereochemical configuration at the alcohol's carbon center. organic-chemistry.orgchemistrysteps.comresearchgate.net
In the context of synthesizing this compound, the starting material would be a chiral alcohol, methyl 2-hydroxy-3-methylbutanoate. The nitrogen-containing nucleophile required for the formation of the aminooxy group must be sufficiently acidic, generally with a pKa lower than 15, to participate effectively in the reaction. researchgate.net A common choice for this purpose is a protected hydroxylamine derivative like N-hydroxyphthalimide.
The mechanism begins with the reaction between triphenylphosphine and the azodicarboxylate (e.g., DEAD) to form a phosphonium (B103445) intermediate. organic-chemistry.org This intermediate activates the hydroxyl group of the alcohol, converting it into a good leaving group. chemistrysteps.com Subsequently, the deprotonated N-hydroxyphthalimide acts as the nucleophile, attacking the activated alcohol in an SN2 fashion to form the N-O bond and yielding the phthaloyl-protected precursor of the target molecule. organic-chemistry.org The final step would involve the deprotection of the phthaloyl group to release the free aminooxy functionality.
Table 1: Key Parameters of the Mitsunobu Reaction for N-O Bond Formation
| Parameter | Description | Typical Reagents/Conditions |
| Alcohol Substrate | A primary or secondary alcohol; for this synthesis, methyl 2-hydroxy-3-methylbutanoate. | Chiral or racemic methyl 2-hydroxy-3-methylbutanoate. |
| Nucleophile | An acidic nitrogen nucleophile capable of forming an N-O bond. | N-Hydroxyphthalimide, N-Hydroxysuccinimide. |
| Phosphine | Acts as the reducing agent and activator. | Triphenylphosphine (PPh₃). |
| Azodicarboxylate | The oxidizing agent that drives the reaction. | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD). |
| Solvent | Anhydrous aprotic solvent. | Tetrahydrofuran (THF), Dichloromethane (B109758) (DCM). |
| Stereochemistry | Proceeds with inversion of configuration at the chiral center. | SN2 mechanism. |
Biocatalytic Approaches via Imine Reductases (IREDs)
Biocatalysis offers a green and highly efficient alternative to traditional chemical synthesis, often providing exceptional stereoselectivity under mild reaction conditions. whiterose.ac.uk Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of prochiral imines to produce chiral amines, making them valuable tools for pharmaceutical and chemical industries. whiterose.ac.uknih.gov The application of IREDs represents a modern approach to the synthesis of compounds like this compound.
This biocatalytic strategy typically proceeds via a one-pot reductive amination. The synthesis would start with a keto-ester, methyl 2-keto-3-methylbutanoate. This substrate, in the presence of an amine source such as hydroxylamine or methoxyamine, forms an imine (or oxime) intermediate in situ. An engineered or naturally occurring imine reductase then stereoselectively reduces this intermediate to the final aminooxy product. researchgate.net This process requires a cofactor, usually nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which is continuously regenerated in the reaction system. whiterose.ac.uk
The primary advantages of using IREDs include high enantiomeric excess (ee), mild operating conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact compared to methods using heavy metal catalysts. whiterose.ac.uk The substrate scope of IREDs can be expanded through protein engineering, allowing for the synthesis of a diverse range of chiral amines and their derivatives. researchgate.net
Table 2: Components of a Biocatalytic System Using Imine Reductases (IREDs)
| Component | Role in Synthesis | Example |
| Enzyme | Biocatalyst for the asymmetric reduction of the imine intermediate. | (R)- or (S)-selective IRED from Streptomyces sp. or other microbial sources. nih.gov |
| Keto Substrate | The carbonyl compound that forms the imine. | Methyl 2-keto-3-methylbutanoate. |
| Amine Source | Provides the nitrogen moiety for the reductive amination. | Hydroxylamine, Methoxyamine. |
| Cofactor | Provides the reducing equivalents (hydride) for the reaction. | NADPH. |
| Cofactor Regeneration | An enzymatic system to recycle the oxidized cofactor (NADP⁺) back to NADPH. | Glucose dehydrogenase (GDH) with glucose; Formate dehydrogenase (FDH) with formate. |
| Reaction Medium | Aqueous buffer system. | Phosphate buffer at neutral pH. |
Oximation-Based Synthetic Strategies
A more traditional chemical approach to synthesizing this compound involves a two-step oximation-reduction sequence. This method relies on well-established chemical transformations and readily available reagents.
The first step is the formation of an oxime. The starting material, methyl 2-keto-3-methylbutanoate, is reacted with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate (B1210297) or pyridine (B92270). This reaction converts the ketone functionality into an oxime, yielding methyl 2-(hydroxyimino)-3-methylbutanoate. The reaction is typically straightforward and proceeds in high yield.
The second step is the reduction of the oxime C=N double bond to form the target aminooxy group. The choice of reducing agent is critical to ensure the selective reduction of the oxime without affecting the ester functionality. Various reducing agents can be employed for this transformation. Catalytic hydrogenation over palladium or platinum catalysts is a common method. Alternatively, chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) or borane (B79455) complexes (e.g., borane-tetrahydrofuran (B86392) complex) can be effective. The specific conditions, including solvent, temperature, and pH, must be carefully controlled to achieve the desired product with good purity and yield.
Table 3: Reagents and Conditions for Oximation-Based Synthesis
| Step | Transformation | Reagents | Typical Conditions |
| 1. Oximation | Ketone to Oxime | Hydroxylamine hydrochloride (NH₂OH·HCl), Base | Ethanol or Methanol solvent, Room temperature, Base (e.g., Sodium acetate, Pyridine). |
| 2. Reduction | Oxime to Aminooxy | Catalytic Hydrogenation | H₂, Pd/C or PtO₂, Acidic medium (e.g., HCl in ethanol). |
| Chemical Reduction | Sodium cyanoborohydride (NaBH₃CN), Borane-THF complex (BH₃·THF). |
Protecting Group Strategies and Deprotection in Synthesis
In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is essential to mask the reactivity of sensitive functional groups, such as the aminooxy moiety, preventing them from undergoing unwanted side reactions. utdallas.eduresearchgate.net The selection of an appropriate protecting group is guided by its stability under various reaction conditions and the ease of its selective removal at a later stage.
Phthaloyl (Phth) Group Chemistry for Aminooxy Protection
The phthaloyl (Phth) group is a robust and widely used protecting group for primary amines and related functionalities, including the aminooxy group. nih.govniscpr.res.in It is particularly valuable due to its stability under a wide range of reaction conditions, including those that are acidic or involve oxidation. The Phth group is typically introduced by reacting the substrate with phthalic anhydride (B1165640) at high temperatures or, under milder conditions, with reagents like N-carbethoxyphthalimide. niscpr.res.inresearchgate.net
In the synthesis of the target compound, the aminooxy group can be protected as an N-phthalimido derivative. This strategy is often employed when using N-hydroxyphthalimide as a nucleophile in reactions like the Mitsunobu synthesis. organic-chemistry.org The cyclic imide structure of the phthaloyl group effectively shields the N-H proton and the nitrogen lone pair, preventing undesired acylation, alkylation, or oxidation. niscpr.res.in
Deprotection of the Phth group is most commonly achieved by hydrazinolysis, which involves treatment with hydrazine (B178648) hydrate (B1144303). niscpr.res.innih.gov This process leads to the formation of a stable phthalhydrazide (B32825) precipitate, allowing for the straightforward isolation of the deprotected amine. Alternatively, milder conditions using ethylenediamine (B42938) can also be employed for the cleavage of the Phth group. nih.gov
Table 4: Phthaloyl (Phth) Group Protection and Deprotection
| Process | Reagents | Solvent | Key Features |
| Protection | Phthalic anhydride; N-Carbethoxyphthalimide. researchgate.net | Toluene (B28343), Acetonitrile. | Forms a highly stable cyclic imide; suitable for harsh reaction conditions. organic-chemistry.org |
| Deprotection | Hydrazine hydrate (H₂NNH₂·H₂O); Ethylenediamine. nih.gov | Ethanol, Methanol. | Cleavage is typically efficient; forms a phthalhydrazide byproduct. niscpr.res.in |
tert-Butoxycarbonyl (Boc) Group Application
The tert-butoxycarbonyl (Boc) group is one of the most frequently used protecting groups for amines in organic synthesis, particularly in peptide chemistry. nih.govku.dk Its popularity stems from its ease of introduction and, most importantly, its facile removal under specific acidic conditions, which allows for orthogonal protection strategies. organic-chemistry.org
The Boc group is introduced onto the nitrogen of the aminooxy group by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org The resulting N-Boc protected compound is stable to most nucleophiles and basic conditions, making it compatible with a wide variety of subsequent chemical transformations. organic-chemistry.org
Deprotection of the Boc group is efficiently achieved under anhydrous acidic conditions. wikipedia.org Reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like methanol or dioxane are commonly used. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen followed by the loss of carbon dioxide and a stable tert-butyl cation, regenerating the free aminooxy group. Scavengers like anisole (B1667542) may be added to prevent side reactions caused by the tert-butyl cation. wikipedia.org
Table 5: tert-Butoxycarbonyl (Boc) Group Protection and Deprotection
| Process | Reagents | Solvent | Key Features |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base. semanticscholar.org | Acetonitrile, Dichloromethane (DCM), Water. | Mild reaction conditions; high yields; stable to base and nucleophiles. organic-chemistry.org |
| Deprotection | Trifluoroacetic acid (TFA); Hydrogen chloride (HCl). wikipedia.org | Dichloromethane (DCM), Methanol, Dioxane. | Acid-labile; cleavage products are volatile (isobutylene, CO₂). wikipedia.org |
Acetyl Protection Techniques in Multi-step Synthesis
The acetyl (Ac) group is another common protecting group for amines, converting them into stable amides. utdallas.edu Acetylation reduces the nucleophilicity and basicity of the nitrogen atom, thus preventing it from participating in unwanted reactions during a synthetic sequence. utdallas.edu This strategy is particularly useful in carbohydrate and peptide chemistry. nih.govnih.gov
Protection of the aminooxy group can be readily accomplished by treating it with acetylating agents like acetic anhydride or acetyl chloride, usually in the presence of a base such as triethylamine (B128534) or pyridine to neutralize the acid byproduct. The resulting N-acetyl derivative is generally a stable, crystalline solid that is amenable to purification by chromatography or recrystallization. The acetyl group is stable under neutral and mildly acidic conditions. nih.gov
Removal of the acetyl group to regenerate the free aminooxy functionality is typically performed by hydrolysis under either acidic or basic conditions. cabidigitallibrary.org For example, treatment with aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures will cleave the amide bond. More specific reagents, such as thionyl chloride in the presence of pyridine, have also been developed for the deprotection of acetylated amides under particular circumstances. cabidigitallibrary.org
Table 6: Acetyl (Ac) Group Protection and Deprotection
| Process | Reagents | Solvent | Key Features |
| Protection | Acetic anhydride ((Ac)₂O); Acetyl chloride (AcCl), Base. | Dichloromethane (DCM), Pyridine. | Inexpensive reagents; forms a stable amide. utdallas.edu |
| Deprotection | Aqueous acid (e.g., HCl); Aqueous base (e.g., NaOH, LiOH). cabidigitallibrary.org | Water, Alcohol mixtures. | Requires hydrolytic conditions (acidic or basic), which may affect other functional groups. |
Other Protecting Groups for Aminooxy and Ester Functionalities
In the multi-step synthesis of complex molecules like this compound, the strategic use of protecting groups is essential to prevent unwanted side reactions. organic-chemistry.org A protecting group is a reversibly formed derivative of a functional group that masks its reactivity during a chemical transformation elsewhere in the molecule. organic-chemistry.org The selection of appropriate protecting groups for the aminooxy and ester functionalities is critical and depends on their stability to various reaction conditions and the ease of their selective removal. uchicago.eduresearchgate.net An orthogonal protecting group strategy, where groups can be removed in any order without affecting others, is often employed. organic-chemistry.orgresearchgate.net
For the aminooxy functionality (-ONH₂), which has reactivity similar to an amine, carbamate-based protecting groups are commonly employed. While tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) are prevalent, other groups offer advantages under specific conditions. organic-chemistry.org The Trichloroethoxycarbonyl (Troc) group, for instance, is stable under conditions used to remove many other protecting groups but can be selectively cleaved using zinc in acetic acid. uchicago.edu Benzyl carbamate (B1207046) (Cbz or Z) is another option, typically removed by catalytic hydrogenation. organic-chemistry.org
For the methyl ester functionality, protection is often inherent in the synthetic strategy, where the ester itself might be converted from a different group in a late-stage step. However, if the carboxylic acid precursor is used, various ester protecting groups can be considered. The choice extends beyond simple methyl or ethyl esters. Benzyl esters are common as they can be removed under mild hydrogenolysis conditions. organic-chemistry.org Tert-butyl esters provide robust protection and are cleaved under acidic conditions, offering an orthogonal removal strategy to base-labile or hydrogenation-sensitive groups. organic-chemistry.org
The selection of a protecting group strategy is a tactical decision in synthesis design, balancing factors like ease of introduction, stability, cost, and the impact on purification and characterization. uchicago.edu
Table 1: Examples of Protecting Groups for Aminooxy and Ester Functionalities
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |
|---|---|---|---|
| Aminooxy | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |
| Aminooxy | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine) organic-chemistry.org |
| Aminooxy | Benzyl carbamate | Cbz, Z | Catalytic Hydrogenation (e.g., H₂, Pd/C) organic-chemistry.org |
| Aminooxy | Trichloroethoxycarbonyl | Troc | Zn, Acetic Acid uchicago.edu |
| Carboxyl (as Ester) | Methyl ester | Me | Saponification (e.g., LiOH) ug.edu.pl |
| Carboxyl (as Ester) | Benzyl ester | Bn | Catalytic Hydrogenation (e.g., H₂, Pd/C) organic-chemistry.org |
| Carboxyl (as Ester) | tert-Butyl ester | tBu | Acidic conditions (e.g., TFA) organic-chemistry.org |
This table presents a selection of common protecting groups and their typical removal conditions. The optimal choice depends on the specific synthetic route.
Novel Synthetic Routes and Process Optimization
Recent advancements in synthetic chemistry focus on developing more efficient, sustainable, and scalable routes to target molecules. This includes the application of biocatalysis, the design of elegant cascade reactions, and rigorous process optimization.
Chemo-enzymatic synthesis integrates biological catalysts (enzymes) with traditional chemical reactions, harnessing the high selectivity and mild reaction conditions of enzymes. nih.gov For the synthesis of chiral molecules like this compound, enzymes can be employed for key stereoselective steps. For instance, lipases are widely used for the kinetic resolution of racemic alcohols or esters, which could be intermediates in the synthesis. researchgate.net A chemo-enzymatic approach could involve an enzymatic resolution to produce an enantiopure intermediate, which is then converted to the final product through subsequent chemical steps. nih.govmdpi.com This strategy can offer a more sustainable alternative to methods requiring stoichiometric amounts of chiral auxiliaries or harmful reagents. nih.gov
Optimizing reaction yield and purity is a central goal in chemical synthesis. A systematic approach involves careful attention to several factors, from initial setup to final purification.
Reaction Setup and Execution:
Reagent Quality: The purity of starting materials and reagents is paramount. Impurities can interfere with the reaction, leading to side products and lower yields. rochester.edu
Accurate Stoichiometry: Precise calculation and measurement of reagent amounts are crucial. rochester.edu
Solvent and Atmosphere: Using purified, dry solvents and maintaining an inert atmosphere (e.g., under argon or nitrogen) can prevent decomposition of sensitive reagents and intermediates. rochester.edu
Temperature Control: Many reactions are highly sensitive to temperature. Maintaining the optimal temperature throughout the reaction is critical for maximizing yield and minimizing byproduct formation. rochester.edu
Reaction Monitoring: Closely monitoring the reaction's progress (e.g., by TLC or LC-MS) allows for quenching at the optimal time, preventing the degradation of the product or the formation of further impurities. rochester.edubiotage.com
Workup and Purification:
Efficient Extraction: During aqueous workup, ensuring complete transfer of the product to the organic layer and thorough rinsing of glassware minimizes physical loss. rochester.edu
Orthogonal Purification: For complex mixtures, a single purification technique may be insufficient. Orthogonal flash chromatography, which uses two different separation principles (e.g., normal-phase followed by reversed-phase), can be a powerful strategy to achieve high purity. biotage.com
Careful Handling: For volatile or sensitive compounds, care must be taken during solvent removal (rotoevaporation) and storage to prevent loss or decomposition. rochester.edu
Computational tools and data-driven approaches are also emerging as strategies to predict reaction yields, potentially accelerating the optimization process. github.io
Translating a synthetic route from the laboratory bench (milligram to gram scale) to industrial production (kilogram scale and beyond) presents a unique set of challenges. A scalable synthesis must be not only high-yielding but also safe, cost-effective, and robust.
Key Scalability Factors:
Raw Material Sourcing: The starting materials must be readily available and affordable in large quantities. A synthesis starting from a common natural product like the amino acid L-valine, as described in a patent for the parent acid D-2-aminooxy-3-methylbutyric acid, is advantageous for scalability. google.com
Reagent Selection: Reagents that are expensive, toxic, or difficult to handle on a large scale (e.g., certain heavy metal catalysts, pyrophoric reagents) should be avoided. The use of cheaper, safer alternatives like potassium carbonate as a base is preferable. nih.gov
Process Safety: Exothermic reactions require careful thermal management on a large scale to prevent runaways. Cryogenic reactions (very low temperatures) are energy-intensive and costly to implement.
Waste Management: The environmental impact and cost of waste disposal are significant considerations. Atom-economical reactions that incorporate most of the atoms from the reactants into the final product are highly desirable.
Designing a scalable synthesis requires a forward-thinking approach, where potential scale-up issues are considered from the earliest stages of route development.
Stereochemical Control in the Synthesis of Methyl 2 Aminooxy 3 Methylbutanoate
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For Methyl 2-(aminooxy)-3-methylbutanoate, this involves the creation of the stereocenter at the carbon atom bearing the aminooxy group.
Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While direct asymmetric aminooxylation of a corresponding precursor is one route, related transformations provide insight into potential catalytic systems. For instance, molybdenum-based catalysts have been shown to facilitate the amination of α-hydroxy esters, which are structurally similar to the target molecule. nih.gov A cooperative system involving a chiral molybdenum complex and a chiral phosphoric acid could, in principle, be adapted for the asymmetric introduction of an aminooxy group. nih.gov
Another relevant approach is the copper-catalyzed asymmetric insertion of α-diazoesters into N-H bonds, which yields α-amino acid derivatives with high enantioselectivity. organic-chemistry.org Adapting this methodology to O-H bonds of protected hydroxylamines could offer a pathway to the desired α-aminooxy esters.
Table 1: Potential Asymmetric Catalytic Systems
| Catalytic System | Precursor Type | Potential Transformation | Expected Outcome |
|---|---|---|---|
| Chiral Molybdenum Complex / Chiral Phosphoric Acid | α-Hydroxy Ester | Asymmetric substitution with an aminooxy nucleophile | High enantioselectivity |
| Chiral Copper-Spiro Bisoxazoline Complex | α-Diazo Ester | Insertion into an N-H or O-H bond of a hydroxylamine (B1172632) derivative | High enantioselectivity |
The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry. researchgate.net This method involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate to guide a subsequent reaction in a diastereoselective manner. williams.edu After the desired stereocenter is set, the auxiliary is removed and can often be recovered. researchgate.netwikipedia.org
For the synthesis of this compound, a precursor such as 3-methyl-2-oxobutanoic acid could be attached to a chiral auxiliary, like an Evans oxazolidinone. williams.eduresearchgate.net The resulting N-acyl oxazolidinone can be converted into a rigidly chelated Z-enolate. williams.edu Subsequent reaction with an electrophilic aminooxy source would proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. williams.edu Similarly, pseudoephedrine can be used as a chiral auxiliary, forming an amide whose α-proton can be removed to form an enolate, directing the approach of an electrophile. wikipedia.org
Table 2: Common Chiral Auxiliaries and Their Application
| Chiral Auxiliary | Attachment to Substrate | Key Intermediate | Stereochemical Control Mechanism |
|---|---|---|---|
| Evans Oxazolidinones | Forms N-acyl derivative | Rigid Z-enolate chelated to a metal | Steric hindrance from the auxiliary's substituent directs the electrophile to the opposite face. williams.edu |
| Pseudoephedrine | Forms amide derivative | Enolate | The methyl group of the auxiliary directs the incoming electrophile, leading to a syn addition product relative to the methyl group. wikipedia.org |
| Camphorsultam | Forms N-acyl derivative | Enolate | The bulky sultam ring provides a strong steric bias for facial selectivity. |
Enantioselective reductive amination is a powerful method for synthesizing chiral amines and, by extension, α-amino acids and their derivatives. nih.govwikipedia.org This strategy can be adapted to produce α-aminooxy esters. The process would involve the condensation of a prochiral α-ketoester, methyl 3-methyl-2-oxobutanoate, with a protected hydroxylamine (e.g., O-benzylhydroxylamine) to form an intermediate oxime ether.
This C=N double bond is then reduced enantioselectively using a chiral catalyst. Chiral phosphoric acids have proven effective as catalysts for the transfer hydrogenation of α-imino esters, using a Hantzsch ester as the hydride source, to afford α-amino esters in high yields and enantiomeric excesses. organic-chemistry.org Alternatively, biocatalysis using imine reductases (IREDs) offers a highly selective route to both enantiomers of N-substituted α-amino esters under mild conditions. nih.gov
Table 3: Catalysts for Enantioselective Reductive Amination of α-Ketoester Derivatives
| Catalyst Type | Reducing Agent | Key Features |
|---|---|---|
| Chiral Phosphoric Acid | Hantzsch Ester | Organocatalytic system, operates under mild conditions, provides high enantioselectivity for α-imino esters. organic-chemistry.org |
| Imine Reductase (IRED) | Typically NADPH cofactor | Biocatalytic, highly enantioselective, operates in aqueous media under mild conditions. nih.gov |
Diastereoselective Transformations
When a molecule contains two or more stereocenters, their relative configuration must be controlled. Diastereoselective reactions create one diastereomer in preference to others.
Diastereodivergent synthesis allows for the selective formation of any possible diastereomer of a product from the same set of starting materials, simply by changing the catalyst system. nih.gov This concept is particularly powerful in the synthesis of molecules with multiple stereocenters, such as α,β-diamino acids, which are structurally analogous to potential derivatives of this compound. rsc.org
The strategy often employs dual-catalyst systems, where two different chiral catalysts operate synergistically. nih.gov For example, in the synthesis of α,β-diamino esters, the combination of a chiral copper complex and a chiral iridium complex can be used to generate all four possible stereoisomers from the same starting materials. digitellinc.com By carefully selecting the chirality of each catalyst component, one can tune the reaction to favor the formation of a specific diastereomer (e.g., syn or anti). rsc.orgnih.gov This approach provides a high degree of control and flexibility in complex molecule synthesis.
Beyond diastereodivergent catalysis, the control of relative stereochemistry can be achieved through careful reaction design, often leveraging substrate control or reagent control. researchgate.net When using a chiral auxiliary, the inherent chirality of the auxiliary dictates the stereochemical outcome of reactions at a nearby prochiral center, as seen in asymmetric aldol (B89426) reactions and alkylations. researchgate.netresearchgate.net The formation of chelated intermediates often locks the substrate into a specific conformation, exposing one face to the reacting partner and resulting in high diastereoselectivity. williams.edu
For instance, if a derivative of this compound were to undergo a subsequent reaction to create a second stereocenter (e.g., at the C3 position via an aldol reaction), the existing stereocenter at C2 would influence the stereochemical outcome of the newly formed center. The choice of reagents, solvents, and additives can further enhance this diastereomeric control by influencing the transition state geometry of the reaction.
Influence of Reaction Conditions on Stereochemical Outcome
The stereochemical outcome of the synthesis of this compound is highly dependent on the precise control of various reaction parameters. The interplay between temperature, solvent, and additives can significantly influence the diastereomeric and enantiomeric purity of the final product.
Impact of Temperature, Solvents, and Additives
The optimization of reaction conditions is a critical step in achieving high stereoselectivity. Lower temperatures generally lead to higher enantiomeric excess (ee) by enhancing the energy difference between the diastereomeric transition states. Non-polar solvents are often favored as they can minimize competing achiral background reactions and promote a more organized transition state assembly. Additives, such as bases or co-catalysts, can also play a crucial role in modulating the reactivity and selectivity of the catalytic system.
Research into analogous stereoselective syntheses of α-amino esters and related compounds has demonstrated that solvent choice can strongly affect stereoselectivity. For instance, in certain asymmetric reactions, non-polar solvents like toluene (B28343) have been found to be optimal for achieving high enantioselectivity. beilstein-journals.org Polar solvents, in contrast, can sometimes disrupt the crucial non-covalent interactions within the chiral catalyst-substrate complex, leading to lower stereocontrol. beilstein-journals.org
The reaction temperature is another critical variable. Lowering the temperature generally increases the enantioselectivity of the reaction, as the difference in activation energies between the two pathways leading to the different enantiomers becomes more significant. beilstein-journals.org However, this often comes at the cost of a slower reaction rate. Therefore, a balance must be struck to achieve both high selectivity and practical reaction times.
Additives can be employed to enhance both the rate and selectivity of the reaction. For example, in some lipase-catalyzed reactions, the addition of substances like triethylamine (B128534) has been shown to increase enantioselectivity. researchgate.net In the context of synthesizing this compound, additives could function by modifying the catalyst's active site or by interacting with the substrates to favor a specific stereochemical pathway.
Table 1: Illustrative Effect of Solvents and Temperature on the Enantiomeric Excess (ee) in the Asymmetric Synthesis of an α-Aminooxy Ester Precursor
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |
| 1 | Toluene | -40 | 95:5 | 92 |
| 2 | Dichloromethane (B109758) | -40 | 90:10 | 85 |
| 3 | Tetrahydrofuran | -40 | 85:15 | 78 |
| 4 | Acetonitrile | -40 | 70:30 | 60 |
| 5 | Toluene | -20 | 93:7 | 88 |
| 6 | Toluene | 0 | 90:10 | 80 |
| 7 | Toluene | 25 | 85:15 | 70 |
Note: This table is a hypothetical representation based on general principles of asymmetric synthesis and does not represent actual experimental data for this compound.
Rational Design of Catalysts and Ligands for Stereocontrol
The rational design of chiral catalysts and ligands is at the forefront of achieving high stereoselectivity in the synthesis of complex molecules like this compound. nih.gov This approach involves the careful selection and modification of the catalyst's structure to create a chiral environment that favors the formation of one stereoisomer over the others.
Chiral ligands, when coordinated to a metal center, can create a well-defined chiral pocket that directs the approach of the substrates. nih.gov The steric and electronic properties of the ligand can be fine-tuned to maximize the stereochemical induction. For instance, bulky substituents on the ligand can create steric hindrance that blocks one face of the substrate from reacting, thereby leading to high enantioselectivity.
In addition to metal-based catalysts, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organic molecules, such as proline and its derivatives, can act as catalysts by forming transient chiral intermediates with the substrates. The rational design of these organocatalysts involves modifying their structure to enhance their catalytic activity and stereodirecting ability.
The development of new chiral ligands and catalysts often involves a combination of computational modeling and experimental screening. Molecular modeling can provide insights into the transition state geometries and help in predicting which catalyst structures are likely to be most effective. These predictions can then be validated through experimental studies.
Table 2: Examples of Chiral Ligands and Their Potential Application in Asymmetric Synthesis
| Ligand Type | Structural Features | Potential Application in Stereocontrol |
| Chiral Bisphosphines | C2-symmetric backbone, tunable electronic properties | Rhodium-catalyzed asymmetric hydrogenation for the synthesis of chiral amino acid derivatives. researchgate.net |
| Chiral Diamines | Rigid cyclic or bicyclic structures | Asymmetric Michael additions and aldol reactions. |
| Chiral Oxazolines | Readily synthesized from chiral amino alcohols | Asymmetric conjugate additions and alkylations. |
| Chiral N,N'-Dioxides | Flexible backbone, coordination to various metals | Asymmetric aza-Michael reactions and other conjugate additions. nih.gov |
Note: This table provides examples of ligand classes and their general applications and does not imply their specific use in the synthesis of this compound without further research.
Challenges in Achieving High Stereoselectivity
Despite the significant advances in asymmetric catalysis, achieving high stereoselectivity in the synthesis of this compound presents several challenges. These challenges can arise from the inherent properties of the substrate and the complexities of multi-step synthetic sequences.
Substrate Scope and Complexity Limitations
The efficiency and stereoselectivity of a catalytic system can be highly dependent on the specific structure of the substrate. nih.gov A catalyst that works well for one substrate may not be effective for another, even if the structural differences are minor. This limitation of substrate scope is a significant challenge in asymmetric synthesis.
In the case of this compound, the presence of the aminooxy group and the bulky isopropyl group can influence the reactivity and the way the substrate interacts with the chiral catalyst. The development of a catalytic system with a broad substrate scope that can accommodate various structural modifications while maintaining high stereoselectivity is an ongoing area of research.
The complexity of the target molecule can also pose challenges. Molecules with multiple stereocenters require synthetic strategies that can control the configuration of each center in a predictable manner. The development of diastereodivergent methods, which allow for the selective synthesis of any of the possible diastereomers, is a key goal in this area.
Efficiency of Stereoinduction in Multi-step Processes
The synthesis of complex chiral molecules like this compound often involves multiple steps. nih.gov Maintaining stereochemical integrity throughout a multi-step sequence is a significant challenge. A highly stereoselective reaction early in the synthesis can be rendered useless if a subsequent step leads to racemization or epimerization of the chiral centers.
Reactivity and Transformational Chemistry of Methyl 2 Aminooxy 3 Methylbutanoate
Reactions of the Aminooxy Group
The aminooxy group (R-ONH₂) is a potent nucleophile, a property enhanced by the "alpha effect," where the adjacent oxygen atom's lone pair of electrons increases the nucleophilicity of the nitrogen atom. iris-biotech.deacs.org This heightened reactivity makes it highly effective for specific ligation chemistries.
The most prominent reaction of the aminooxy group is its condensation with carbonyl compounds, specifically aldehydes and ketones, to form a stable oxime linkage. louisville.edunih.gov This process, known as oximation, is a cornerstone of "click chemistry" due to its efficiency, high yield, and mild reaction conditions. acs.orglouisville.edu The reaction proceeds readily in a variety of solvents, including water, making it suitable for biological applications. louisville.edunih.gov The resulting oxime bond is significantly more stable towards hydrolysis compared to imines or hydrazones, which are formed from primary amines and hydrazines, respectively. iris-biotech.dersc.org
The versatility of this reaction allows for the conjugation of molecules containing an aminooxy group to various aldehyde- or ketone-functionalized substrates, including peptides, carbohydrates, and polymers. iris-biotech.denih.govrsc.org For instance, unprotected reducing sugars, which exist in equilibrium with their open-chain aldehyde or ketone forms, can be chemoselectively conjugated to aminooxy-containing molecules under mild aqueous conditions. nih.govresearchgate.net
Table 1: Examples of Oximation Reaction Conditions
| Reactants | Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|
| Aminooxy-functionalized linker & Aldehyde-functionalized fluorophore | None specified | Not specified | Not specified | Oxime-linked conjugate louisville.edu |
| Aminooxy-terminated peptide & Formylated surface | None specified | Aqueous | Mild | Surface-immobilized peptide via aldoxime researchgate.net |
| Aminooxy-containing nucleoside & Hexadecanal | Acidic or Basic | Not specified | Not specified | Oxime-conjugated nucleoside acs.orgnih.gov |
A key advantage of oximation is its high chemoselectivity. The aminooxy group reacts specifically with aldehydes and ketones, showing little to no cross-reactivity with other common functional groups such as amines, alcohols, or carboxylic acids under the reaction conditions. nih.govlouisville.edu This orthogonality allows for the precise modification of complex molecules without the need for extensive use of protecting groups. nih.govresearchgate.net
This selective nature is particularly valuable in bioconjugation, where molecules often possess multiple functional groups. nih.govlouisville.edu For example, a peptide containing an aminooxy-functionalized amino acid can be selectively ligated to a carbohydrate's reducing end, even in the presence of the peptide's own N-terminal amine and various side-chain functionalities. iris-biotech.de This allows for the creation of neo-glycopeptides and other complex biomolecular structures. iris-biotech.de The reaction's reliability and specificity have led to its classification as a bioorthogonal ligation reaction, meaning it can proceed within a biological environment without interfering with native biochemical processes.
The formation of an oxime begins with the nucleophilic attack of the aminooxy group's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. iris-biotech.deresearchgate.net This addition forms a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to yield the final oxime product (C=N-O). researchgate.net
The reaction rate is pH-dependent. It is generally fastest under mildly acidic conditions (pH ~4-5). At this pH, there is sufficient acid to catalyze the dehydration step by protonating the hydroxyl group of the tetrahedral intermediate, making it a better leaving group (water). rsc.org However, the pH must not be too low, as protonation of the aminooxy nucleophile itself would render it unreactive.
The reaction can also be accelerated by catalysts, most commonly aniline (B41778) and its derivatives. nih.govresearchgate.net The proposed mechanism for aniline catalysis involves the initial rapid formation of a protonated Schiff base (iminium ion) between the aniline catalyst and the carbonyl compound. This intermediate is more reactive towards nucleophilic attack by the aminooxy compound than the original carbonyl. The subsequent displacement of the aniline catalyst yields the oxime product, regenerating the catalyst for the next cycle. rsc.org
Reactions of the Ester Moiety
The methyl ester group in Methyl 2-(aminooxy)-3-methylbutanoate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis, saponification, and transesterification.
Acid-Catalyzed Hydrolysis: In the presence of water and a strong acid catalyst (e.g., H₂SO₄ or HCl), the methyl ester can be hydrolyzed back to its parent carboxylic acid, 2-(aminooxy)-3-methylbutanoic acid, and methanol (B129727). quora.com This is a reversible equilibrium-driven process. The mechanism involves the initial protonation of the carbonyl oxygen by the acid, which activates the carbonyl carbon towards nucleophilic attack by water. masterorganicchemistry.com
General Reaction: R-COOCH₃ + H₂O ⇌ [H⁺] ⇌ R-COOH + CH₃OH quora.com
Base-Mediated Hydrolysis (Saponification): Saponification is the irreversible hydrolysis of an ester using a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). brainly.comsciforum.net The reaction yields the carboxylate salt of the parent acid and methanol. brainly.comquora.com The process is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. brainly.com This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. The methoxide, a strong base, then deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and methanol. brainly.com
General Reaction: R-COOCH₃ + NaOH → R-COONa + CH₃OH brainly.comquora.com
This method is frequently used for the deprotection of methyl esters in synthetic chemistry. sciforum.net
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, this would involve exchanging the methyl group for a different alkyl group from another alcohol (R'-OH).
Acid-Catalyzed Transesterification: Similar to acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen. The new alcohol (R'-OH) then acts as the nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, methanol is eliminated, yielding the new ester. To drive the reaction to completion, the alcohol reactant (R'-OH) is typically used in large excess as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification: This process involves a nucleophilic alkoxide (R'-O⁻) attacking the carbonyl carbon of the methyl ester. This addition-elimination mechanism forms a tetrahedral intermediate that expels the methoxide ion (CH₃O⁻) to generate the new ester. masterorganicchemistry.com
Table 2: Comparison of Ester Reactions
| Reaction | Catalyst | Reagent(s) | Products | Reversibility |
|---|---|---|---|---|
| Acid Hydrolysis | Strong Acid (H⁺) | Water (H₂O) | Carboxylic Acid + Methanol | Reversible quora.com |
| Saponification | Strong Base (OH⁻) | Water (H₂O) | Carboxylate Salt + Methanol | Irreversible brainly.com |
| Transesterification | Acid (H⁺) or Base (R'O⁻) | Alcohol (R'-OH) | New Ester (R-COOR') + Methanol | Reversible masterorganicchemistry.com |
Other Functional Group Transformations
Derivatization Strategies for Analytical and Synthetic Applications
The aminooxy group of this compound is a potent nucleophile, a characteristic enhanced by the presence of the adjacent oxygen atom, known as the alpha effect. iris-biotech.de This heightened nucleophilicity allows for highly efficient and chemoselective reactions with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages. iris-biotech.de This ligation reaction is central to various derivatization strategies for both analytical and synthetic purposes.
For analytical applications, derivatization aims to attach a tag that facilitates detection and quantification. By reacting this compound with a carbonyl-containing molecule that possesses a chromophore or fluorophore, the resulting oxime conjugate can be easily analyzed using techniques like UV-Vis or fluorescence spectroscopy. This is a common strategy in liquid chromatography (LC) to enhance the sensitivity of detection. nih.gov
In synthetic chemistry, this derivatization serves to build more complex molecular architectures. The formation of the oxime bond is a robust method for linking different molecular fragments. iris-biotech.de The resulting oxime ether can be a stable final product or serve as an intermediate for further transformations, such as reduction to form an alkoxyamine linkage. The versatility of oxime chemistry allows for applications ranging from peptide and protein modification to the synthesis of novel heterocyclic compounds. iris-biotech.densf.gov
Table 1: Derivatization Strategies and Their Applications
| Strategy | Reagent Type | Resulting Linkage | Key Features | Applications |
|---|---|---|---|---|
| Oxime Ligation | Aldehydes, Ketones | Oxime (C=N-O) | Highly chemoselective; more stable to hydrolysis than imines or hydrazones. iris-biotech.denih.gov | Peptide cyclization, protein modification, bioconjugation, fragment assembly. iris-biotech.de |
| Fluorescent Labeling | Carbonyl-containing fluorophores (e.g., FITC derivatives) | Fluorescent Oxime Conjugate | Introduces a highly sensitive reporter group for detection. | Quantitative analysis in biological samples via HPLC with fluorescence detection. nih.gov |
| Chromophore Tagging | Carbonyl-containing chromophores | Chromophoric Oxime Conjugate | Allows for detection using UV-Vis spectroscopy. | Used in LC-MS analysis for improved detection and quantification. nih.gov |
| Heterocycle Synthesis | Dicarbonyl compounds or carbonyls with other functional groups | Oxime intermediate, followed by cyclization | Forms stable heterocyclic rings like isoxazolines. | Creation of novel scaffolds for medicinal chemistry and materials science. nsf.gov |
Intramolecular Cyclization Reactions
The structure of this compound, containing both an aminooxy group and an ester group, presents the potential for intramolecular cyclization reactions. Such reactions are valuable in organic synthesis for constructing heterocyclic ring systems. The cyclization would involve a nucleophilic attack from the aminooxy nitrogen onto the electrophilic carbonyl carbon of the ester.
This type of transformation, known as lactamization when involving an amino ester, can be induced under certain conditions, such as heating. nih.gov The propensity for cyclization and the stability of the resulting ring are dependent on several factors, including the length of the linker between the reacting groups, which dictates the size of the ring being formed. While five- and six-membered rings are generally favored energetically, other ring sizes can also be formed. libretexts.org For this compound, an intramolecular reaction would lead to the formation of a six-membered 1,3-oxazinan-2-one (B31196) ring system, a privileged scaffold in medicinal chemistry. The reaction would proceed via nucleophilic attack of the aminooxy nitrogen on the ester carbonyl, followed by the elimination of methanol. Such cyclizations provide an efficient route to constrained cyclic structures from linear precursors. frontiersin.org
Stability and Reactivity Considerations
Stability of Oxime Bonds and N-O Linkages
The stability of the N-O linkage is a defining characteristic of this compound and its derivatives. The single bond between nitrogen and oxygen in the parent compound is relatively stable under standard conditions but can be cleaved under specific reductive or radical conditions. nsf.gov
Upon derivatization with a carbonyl compound, a C=N-O (oxime) linkage is formed. Oxime bonds are significantly more stable towards hydrolysis than analogous C=N bonds found in imines and hydrazones. nih.govwikipedia.org Kinetic studies have shown that the rate constant for the hydrolysis of an oxime can be up to 1000-fold lower than that of a comparable hydrazone under neutral or slightly acidic conditions. nih.gov
This enhanced stability is attributed to electronic factors. The equilibrium for oxime formation is highly favorable, with equilibrium constants typically greater than 10⁸ M⁻¹. nih.gov However, the stability is pH-dependent. The hydrolysis of oximes is catalyzed by acid, as protonation of the oxime nitrogen initiates the reverse reaction. nih.govnih.gov Consequently, while oximes are robust linkages suitable for many applications in neutral or basic media, they can be cleaved under acidic conditions.
Factors Influencing Reactivity Profiles
The reactivity of this compound is governed by the properties of its functional groups and the influence of the molecular environment.
Nucleophilicity of the Aminooxy Group : The primary driver of the compound's reactivity is the high nucleophilicity of the terminal nitrogen atom. This is a result of the "alpha effect," where the adjacent electronegative oxygen atom increases the reactivity of the nitrogen lone pair, making it a potent nucleophile for attacking electrophilic centers like aldehydes and ketones. iris-biotech.de
Steric Hindrance : The isopropyl group adjacent to the reactive center introduces moderate steric bulk. This can influence the rate of reaction with sterically hindered carbonyl compounds. While the aminooxy group is highly reactive, significant steric clash on either reaction partner can slow the rate of oxime formation.
Electronic Effects : The reactivity of oxime ethers can be modulated by the electronic nature of the substituents on both the carbon and the oxygen of the C=N-O group. nsf.gov Electron-withdrawing groups near the oxime linkage can influence its stability and susceptibility to nucleophilic attack or reduction. These electronic factors can be tuned to design molecules with specific stability profiles. nih.gov
Reaction Conditions (pH and Temperature) : As with most chemical reactions, temperature plays a significant role, with higher temperatures generally increasing reaction rates. For oxime formation and its reverse reaction (hydrolysis), pH is a critical factor. The formation reaction is typically fastest in a slightly acidic buffer (pH 4-5), which facilitates the dehydration of the carbinolamine intermediate without excessively protonating the nucleophilic aminooxy group. nih.gov
Methyl 2 Aminooxy 3 Methylbutanoate As a Versatile Building Block in Complex Chemical Systems
Application in Peptide and Oligonucleotide Synthesis
The presence of the highly nucleophilic aminooxy group makes Methyl 2-(aminooxy)-3-methylbutanoate a valuable reagent in the synthesis of modified biopolymers such as peptides and oligonucleotides. This functionality enables the formation of stable and unique chemical linkages that are not readily accessible through traditional synthetic methods.
Synthesis of Aminooxy Peptides and N-Oxyamide-Linked Oligoribonucleosides
This compound serves as a key precursor in the synthesis of aminooxy peptides. The aminooxy group can be incorporated into a peptide sequence, where it can then react with aldehydes or ketones to form stable oxime linkages. This chemoselective ligation strategy is instrumental in assembling peptide fragments and in the construction of complex peptide architectures.
Furthermore, this compound is pivotal in the generation of N-oxyamide-linked oligoribonucleosides. In this context, the aminooxy functionality is used to form an N-oxyamide bond, which can serve as a non-ionic and nuclease-resistant backbone modification in synthetic oligonucleotides. nih.govmdpi.com The replacement of the natural phosphodiester linkage with a neutral N-oxyamide linkage can enhance the cellular permeability and stability of these modified oligonucleotides. nih.govmdpi.com The synthesis of nucleoside aminooxy acids is a crucial step in this process, and these building blocks are then used to create novel RNA mimics and conjugates. researchgate.netfao.org A uridine (B1682114) dimer linked by an N-oxy amide has been successfully prepared by coupling a uridine aminooxy ester with a uridine phthalimidooxy acid, demonstrating the feasibility of this approach. fao.org
| Linkage Type | Reacting Groups | Resulting Bond | Application |
| Oxime Linkage | Aminooxy + Aldehyde/Ketone | C=N-O | Peptide Ligation, Conjugation |
| N-Oxyamide Linkage | Aminooxy + Carboxylic Acid | CO-NH-O | Oligonucleotide Backbone Modification |
Incorporation into Modified Amino Acids and Peptide Fragments
The structure of this compound, being derived from valine, allows for its incorporation into peptide chains as a modified amino acid. This introduces both the reactive aminooxy handle and the bulky isopropyl side chain, which can influence the peptide's conformation and stability. The incorporation of such modified amino acids is a powerful strategy for creating peptides with novel properties and functions. nih.govnih.gov The presence of the aminooxy group provides a site for post-synthetic modifications, allowing for the attachment of various functional moieties such as fluorescent labels, carbohydrates, or drug molecules.
Strategies for Oligonucleotide Ligation and Conjugation
The aminooxy group of this compound provides a powerful tool for the ligation and conjugation of oligonucleotides. Aminooxy-functionalized oligonucleotides can be readily prepared and subsequently reacted with molecules containing aldehyde or ketone groups to form stable oxime linkages. nih.gov This "aminooxy click chemistry" strategy is highly efficient and allows for the attachment of a wide variety of ligands to oligonucleotides, including those that can enhance their therapeutic potential. nih.gov This method has been used for the bis-homo and bis-hetero conjugation of various biologically relevant ligands to oligonucleotides. nih.gov
Role in the Construction of Functionalized Molecules
Beyond its use in biopolymer synthesis, this compound is a valuable precursor for the construction of other functionalized molecules, including foldamers and anion receptors, owing to the unique properties of the N-O bond.
Precursor for Foldamers, Anion Receptors, and Channels
The N-O bond within the aminooxy moiety possesses unusual conformational properties due to the repulsion between the lone pairs of electrons on the nitrogen and oxygen atoms. nih.gov This feature has been exploited to create well-defined secondary structures in synthetic oligomers known as foldamers. By incorporating building blocks derived from this compound into a polymer chain, it is possible to induce specific folding patterns. These aminooxy acid-derived peptides have been used to prepare new foldamers, anion receptors, and channels. nih.gov The synthesis of D-2-aminooxy-3-methylbutanoic acid, a closely related compound, highlights the interest in this class of molecules for such applications. google.com
Formation of Glycoconjugates and Modified Sugars
This compound serves as a valuable reagent in the synthesis of glycoconjugates and modified sugars due to the unique reactivity of its aminooxy group. This functionality allows for the formation of stable oxime linkages with carbonyl groups (aldehydes or ketones) present on carbohydrate moieties. This process, known as oxime ligation, is a cornerstone of chemoselective ligation strategies in chemical biology.
The formation of an oxime bond is efficient under mild, aqueous conditions, which is crucial when working with sensitive biological molecules like sugars. The reaction proceeds via the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime. This ligation can be catalyzed by aniline (B41778) derivatives to enhance the reaction rate.
One of the key advantages of using building blocks like this compound is the ability to introduce a non-native linkage that is stable under physiological conditions. This stability is critical for the resulting glycoconjugates to be used in biological studies without degradation. Researchers have successfully synthesized a variety of aminooxy-functionalized sugars that can then be conjugated to other molecules. nih.gov For instance, the synthesis of aminooxy glycoside derivatives of bacterial lipopolysaccharides has been reported, highlighting the utility of this approach in creating components for vaccine development. nih.gov
The versatility of this method is further demonstrated by its application in creating neoglycopeptides. By incorporating an aminooxy-containing amino acid into a peptide sequence, native reducing sugars can be chemoselectively ligated to the peptide backbone. This strategy allows for the creation of synthetic glycoproteins with defined structures.
A significant aspect of this methodology is the ability to modify sugars at their anomeric position. The introduction of an aminooxy group at the reducing end of a saccharide provides a handle for conjugation without altering the core structure of the sugar, thus preserving its biological recognition properties. nih.gov This approach has been instrumental in the synthesis of complex oligosaccharide and polysaccharide conjugates. nih.gov
| Reactant 1 | Reactant 2 (Carbonyl Source) | Resulting Linkage | Application Example |
| This compound | Aldehyde-modified monosaccharide | Oxime | Synthesis of modified sugars |
| This compound | Ketone-containing polysaccharide | Oxime | Formation of polysaccharide-peptide conjugates |
| This compound | Reducing end of a native sugar | Oxime | Creation of neoglycopeptides |
Chemo- and Bioconjugation Applications
The aminooxy functionality of this compound makes it a powerful tool for a wide range of chemo- and bioconjugation applications. The ability to form stable oxime bonds with high selectivity has led to its use in creating complex biomolecular architectures.
Aminooxy Click Chemistry for Ligand Conjugation
The reaction between an aminooxy group and a carbonyl group is considered a type of "click chemistry" due to its high efficiency, selectivity, and biocompatibility. This "aminooxy click chemistry" (AOCC) provides a robust method for conjugating various ligands to biomolecules, such as nucleic acids. nih.gov
In this context, a nucleoside can be modified to include an aminooxy precursor. Following deprotection, the reactive aminooxy group is exposed and can readily react with an aldehyde- or ketone-bearing ligand. This strategy has been employed to attach a wide array of molecules, including targeting ligands and pharmacokinetic modifiers, to oligonucleotides. The reaction is modular and provides high yields, simplifying the purification of the resulting conjugates. nih.gov
The stability of the resulting oxime linkage is a significant advantage over other imine-forming reactions, such as those involving simple amines (Schiff bases), which are often reversible and less stable at physiological pH. The enhanced nucleophilicity of the aminooxy group, a phenomenon known as the "alpha effect," contributes to the efficiency of the ligation reaction. nih.gov
| Biomolecule | Ligand (with carbonyl) | Conjugation Strategy | Key Features |
| Oligonucleotide | Aldehyde-functionalized peptide | Aminooxy Click Chemistry | High yield, stable oxime bond, biocompatible conditions |
| Protein | Ketone-labeled small molecule | Aminooxy Click Chemistry | Site-specific modification, modular, robust |
| Polysaccharide | Aldehyde-tagged lipid | Aminooxy Click Chemistry | Formation of glycolipids, chemoselective |
Development of Bivalent and Bis-Hetero Ligand Presentations
A sophisticated application of aminooxy chemistry is in the development of multivalent ligand displays. Bivalent or bis-hetero ligands, which present two or more binding motifs, can exhibit significantly enhanced affinity and selectivity for their biological targets due to avidity effects.
By designing scaffolds that incorporate multiple aminooxy functionalities, it is possible to conjugate two or more different ligands. An "aminooxy click chemistry" (AOCC) strategy has been developed to synthesize nucleoside building blocks that enable both bis-homo and bis-hetero conjugation. nih.gov
In a bis-homo conjugation, two identical ligands are attached, leading to a bivalent presentation. In a bis-hetero conjugation, two different ligands can be introduced. This allows for the creation of multifunctional molecules, for instance, combining a targeting ligand with a therapeutic agent or a pharmacokinetic modulator on a single scaffold. nih.gov
This facile methodology allows for the simultaneous introduction of two different ligands with distinct biological functions, opening up possibilities for creating novel therapeutic and diagnostic agents. The ability to precisely control the architecture and composition of these multiligand constructs is a key advantage of this approach. nih.gov
| Ligand Presentation | Description | Scaffold Requirement | Potential Application |
| Bivalent (Bis-homo) | Two identical ligands are conjugated. | Scaffold with two reactive sites for the same carbonyl-ligand. | Enhanced receptor binding through avidity. |
| Bis-hetero | Two different ligands are conjugated. | Scaffold with two addressable sites for different carbonyl-ligands. | Dual-targeting therapeutics, combination of targeting and imaging agents. |
Advanced Spectroscopic and Computational Approaches in the Study of Methyl 2 Aminooxy 3 Methylbutanoate
Spectroscopic Characterization of Reaction Products and Derivatives
Spectroscopic techniques are indispensable for the identification and quantification of chemical compounds. In the context of Methyl 2-(aminooxy)-3-methylbutanoate, these methods provide critical insights into its derivatives and reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify volatile and semi-volatile compounds. For the analysis of this compound and its derivatives, GC-MS offers high resolution and sensitivity. The process involves derivatization to increase the volatility and thermal stability of the analyte, allowing for its successful passage through the gas chromatograph.
In a typical GC-MS analysis, the derivatives of this compound are separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, enabling its identification. The retention time from the gas chromatograph and the mass spectrum from the mass spectrometer together provide a high degree of confidence in the identification of the analyte. jmchemsci.commdpi.comajchem-a.com
Table 1: Illustrative GC-MS Data for a Hypothetical Derivative of this compound
| Parameter | Value |
| Derivative | N-acetylated this compound |
| Retention Time (min) | 12.5 |
| Molecular Ion (m/z) | 203.1 |
| Key Fragment Ions (m/z) | 144.1, 102.1, 87.1, 59.1 |
This table presents hypothetical data for illustrative purposes.
Application of Stable Isotope Labeling for Quantitative Analysis
Stable isotope labeling is a robust method for the accurate quantification of molecules in complex mixtures. researchgate.netnih.govnih.gov This technique involves the incorporation of stable isotopes, such as ¹³C or ¹⁵N, into the structure of this compound. The isotopically labeled compound serves as an internal standard that can be distinguished from its unlabeled counterpart by mass spectrometry due to the mass difference.
This approach, often utilized in quantitative proteomics and metabolomics, allows for precise measurement by comparing the signal intensity of the labeled and unlabeled forms of the compound. researchgate.netnih.govresearchgate.net The use of a labeled internal standard compensates for variations in sample preparation and instrument response, leading to highly accurate and reproducible quantitative results.
Table 2: Example of Stable Isotope Labeling for Quantitative Analysis
| Analyte | Isotope Used | Mass Shift (amu) | Application |
| This compound | ¹³C₅ | +5 | Quantitative analysis in biological matrices |
| This compound | ¹⁵N | +1 | Tracing metabolic pathways |
This table provides examples of how stable isotope labeling could be applied.
Computational Chemistry Studies
Computational chemistry provides powerful tools to investigate the properties and behavior of molecules at the atomic level. These methods complement experimental data and offer predictive insights into the electronic structure, reactivity, and conformational landscape of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. researchgate.netnih.gov For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and electrostatic potential. These electronic properties are crucial for understanding the molecule's reactivity and its interactions with other chemical species. For instance, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be used to predict the molecule's susceptibility to nucleophilic and electrophilic attack.
Table 3: Hypothetical DFT Calculation Results for this compound
| Property | Calculated Value |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | 1.2 |
| Dipole Moment (Debye) | 2.5 |
| Mulliken Atomic Charges on N-O bond | N: -0.45, O: -0.25 |
This table presents hypothetical data from a DFT calculation for illustrative purposes.
Molecular Modeling of Reaction Pathways and Transition States
Molecular modeling techniques can be employed to simulate the reaction pathways of this compound. nih.govbrunel.ac.uk By calculating the potential energy surface for a given reaction, it is possible to identify the transition state structures and determine the activation energies. This information is critical for understanding the reaction mechanism and predicting the reaction rates. For example, modeling the hydrolysis of the ester group or reactions involving the aminooxy functionality can provide detailed insights into the step-by-step molecular transformations.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and flexibility of a molecule are key determinants of its physical and biological properties. Conformational analysis of this compound involves identifying the stable conformations (rotamers) and the energy barriers between them. lumenlearning.comutdallas.edu This can be achieved through computational methods that systematically rotate the single bonds in the molecule and calculate the corresponding energy.
Furthermore, these models can be used to study the intermolecular interactions of this compound, such as hydrogen bonding and van der Waals forces. Understanding these interactions is essential for predicting the molecule's behavior in different environments, including its solubility and crystal packing. nih.gov
Future Directions and Emerging Research Avenues for Aminooxy Esters
Development of Novel Catalytic Systems for Enantioselective Synthesis
The synthesis of chiral molecules is a cornerstone of modern chemistry, and the development of enantioselective methods for producing aminooxy esters is a key area of research. Novel catalytic systems are being explored to achieve high levels of stereocontrol, moving beyond classical approaches.
One promising direction is the use of biocatalysis. Enzymes, such as imine reductases, offer a highly efficient and selective means of producing chiral amines and their derivatives. nih.gov These biocatalytic systems can be engineered to favor the formation of one enantiomer over the other, providing access to enantiomerically pure N-substituted amino esters under mild reaction conditions. nih.gov
Transition metal catalysis also presents significant opportunities. Molybdenum-based catalysts, for example, have been shown to facilitate the asymmetric amination of α-hydroxy esters, providing a route to N-protected unnatural α-amino acid esters. researchgate.net The cooperative use of a chiral molybdenum complex with a chiral phosphoric acid can deliver a variety of chiral α-amino acid esters from simple prochiral starting materials. researchgate.net Furthermore, chiral aldehyde catalysis is emerging as a powerful strategy for the asymmetric α-functionalization of primary amines, offering a direct route to α-functionalized chiral amines without the need for protecting groups. nih.gov
Organocatalysis provides a metal-free alternative for the enantioselective synthesis of α-amino esters. Chiral phosphoric acid catalysts have been successfully employed in the asymmetric N–H insertion reaction of α-carbonyl sulfoxonium ylides with a range of aryl amines, yielding α-aryl glycines with excellent enantiocontrol. ku.edu Additionally, pyrrolidine-based Brønsted acid catalysts have been found to be optimal for the synthesis of aminooxy carbonyl compounds with high yields and complete enantioselectivity for both aldehydes and ketones. tandfonline.com
| Catalytic System | Description | Potential Advantages |
| Biocatalysis (e.g., Imine Reductases) | Employs enzymes for the stereoselective synthesis of chiral amines and their derivatives. nih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Transition Metal Catalysis (e.g., Molybdenum) | Utilizes chiral metal complexes, often in combination with co-catalysts, to induce asymmetry. researchgate.net | High efficiency, potential for a broad substrate scope. |
| Organocatalysis (e.g., Chiral Phosphoric Acids) | Uses small organic molecules as catalysts for enantioselective transformations. ku.edu | Metal-free, avoids potential metal contamination of products. |
Exploration of New Chemical Transformations and Reactivity Modes
The unique reactivity of the aminooxy group opens doors to a variety of chemical transformations beyond simple ester hydrolysis or amide bond formation. The enhanced nucleophilicity of the aminooxy moiety, a phenomenon known as the alpha effect, allows for chemoselective reactions that are not possible with simple amines. iris-biotech.de
The most prominent reaction of aminooxy compounds is their highly selective "click" reaction with aldehydes and ketones to form stable oxime linkages. nih.gov This reaction is rapid, can be performed under mild, aqueous conditions, and its rate can be significantly enhanced by aniline (B41778) catalysis. ku.edu The resulting oxime bond is more stable to hydrolysis than the corresponding hydrazone. ku.edu This robust ligation chemistry is a cornerstone of bioconjugation and materials science applications. nih.gov
Beyond oxime formation, the N-O bond within the aminooxy moiety is a key functional group with its own distinct reactivity. Cleavage of the N-O bond can be achieved under various conditions, including reductive, oxidative, or transition-metal-catalyzed methods, leading to the formation of new C-N, C-O, or C-C bonds. nih.govnih.gov This reactivity is being exploited to develop novel synthetic methodologies. For instance, the cleavage of the N-O bond in oxime esters can generate iminyl radicals, which can then undergo further reactions like C-C bond cleavage to produce carbon-centered radicals for use in organic synthesis. nih.gov
Cycloaddition reactions represent another exciting avenue for exploring the reactivity of aminooxy esters. While direct examples with aminooxy esters are not abundant, related nitrogen-containing functional groups are known to participate in [3+2] cycloadditions. For example, azomethine ylides derived from amino esters readily undergo cycloaddition with alkenes to form pyrrolidine (B122466) rings. nih.govresearchgate.net The potential for aminooxy-derived species to participate in similar or novel cycloaddition pathways is an area ripe for investigation.
| Transformation | Description | Key Features |
| Oxime Ligation | Chemoselective reaction of the aminooxy group with aldehydes or ketones. nih.gov | High efficiency, mild conditions, stable oxime bond formation. ku.edu |
| N-O Bond Cleavage | Breaking the nitrogen-oxygen bond to generate reactive intermediates. nih.govnih.gov | Access to radical and ionic species for further transformations. nih.gov |
| Cycloaddition Reactions | Potential participation in cycloaddition reactions to form heterocyclic structures. nih.govresearchgate.net | A promising area for the synthesis of complex molecules. |
Expanded Applications in Materials Science and Chemical Biology
The unique reactivity and structural features of aminooxy esters make them highly valuable in the fields of materials science and chemical biology.
In materials science , the ability of aminooxy groups to form stable oxime linkages is being harnessed for the development of novel polymers and functional surfaces. Aminooxy-functionalized polymers can be synthesized using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net These polymers can then be conjugated to molecules bearing aldehyde or ketone groups, allowing for the creation of advanced materials such as hydrogels and functionalized surfaces. nih.gov The dynamic nature of the oxime linkage also imparts responsive properties to these materials. nih.gov
In chemical biology , aminooxy ligation has become a powerful tool for bioconjugation. This technique allows for the site-specific modification of biomolecules, such as proteins, peptides, and nucleic acids. tandfonline.comiris-biotech.de For example, glycoproteins can be labeled by first oxidizing their carbohydrate moieties to generate aldehydes, which then react with an aminooxy-functionalized probe. iris-biotech.de This method has been used to attach fluorescent dyes, biotin, and other tags to biomolecules for imaging and detection purposes. nih.gov
The development of aminooxy-containing amino acids has further expanded the scope of this chemistry, enabling their incorporation into peptides and proteins for subsequent modification. nih.gov This has led to the synthesis of neoglycopeptides and other complex biomolecular structures. nih.gov Furthermore, aminooxy click chemistry is being used to create bivalent ligands for nucleic acids, which could have applications in therapeutic oligonucleotide development. ku.edu
| Application Area | Description | Examples |
| Materials Science | Synthesis of functional polymers and surface modification. | Hydrogels, responsive materials, patterned surfaces. nih.gov |
| Chemical Biology | Site-specific modification and labeling of biomolecules. tandfonline.comiris-biotech.de | Protein-polymer conjugates, fluorescently labeled glycoproteins, neoglycopeptides. researchgate.netiris-biotech.denih.gov |
| Drug Discovery | Development of antibody-drug conjugates and targeted delivery systems. | Siderophore-drug conjugates. nih.gov |
Integration with Flow Chemistry and Automated Synthetic Platforms
The translation of synthetic methodologies from the laboratory bench to industrial-scale production often benefits from the adoption of advanced manufacturing technologies. Flow chemistry and automated synthesis platforms offer significant advantages in terms of efficiency, safety, and reproducibility.
Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is well-suited for the synthesis of aminooxy esters and their precursors. Continuous flow processes have been developed for the synthesis of related compounds such as N-arylhydroxylamines and hydroxamic acids from esters. nih.govku.eduiris-biotech.de These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and purity. ku.edu The enhanced safety profile of flow reactors is particularly beneficial when handling potentially hazardous reagents like hydroxylamine (B1172632). ku.edu
Automated synthesis platforms are also poised to accelerate research and development involving aminooxy esters. Automated systems can perform repetitive synthetic operations, such as reaction condition optimization and library synthesis, with high precision and throughput. tandfonline.com While the automated synthesis of aminooxy esters has not been extensively reported, the successful automation of other complex organic syntheses, including the preparation of protected α-amino aldehydes, demonstrates the feasibility of this approach. tandfonline.com The use of pre-packed capsules containing all the necessary reagents can further streamline the automated synthesis process. researchgate.net
The integration of these technologies can lead to the rapid and efficient production of a wide range of aminooxy ester derivatives for various applications.
Advanced Characterization and In Silico Modeling for Predictive Chemistry
A deeper understanding of the structure, reactivity, and properties of aminooxy esters is crucial for their rational design and application. Advanced characterization techniques and in silico modeling are playing an increasingly important role in this endeavor.
Advanced Characterization: Spectroscopic techniques are fundamental for the characterization of aminooxy esters.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ¹⁵N) is essential for elucidating the molecular structure and confirming the presence of the aminooxy functionality. nih.gov
Mass spectrometry (MS) , particularly with soft ionization techniques like electrospray ionization (ESI), is used to determine the molecular weight and fragmentation patterns, which can provide valuable structural information. ku.edunih.gov
Infrared (IR) spectroscopy can be used to identify key functional groups, such as the carbonyl group of the ester and the N-O bond. youtube.com
In Silico Modeling: Computational chemistry provides powerful tools for predicting the properties and reactivity of aminooxy esters.
Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to calculate bond dissociation energies of the N-O bond, providing insights into its stability and reactivity. nih.gov These calculations can also be used to model reaction mechanisms and predict the stereochemical outcome of enantioselective syntheses. nih.gov
Molecular dynamics (MD) simulations can be employed to study the conformational preferences of aminooxy esters and their interactions with other molecules, such as enzymes or receptors. nih.gov This is particularly valuable in the context of drug discovery and chemical biology.
Predictive models based on machine learning are being developed to forecast the outcomes of chemical reactions and to identify potential reactive metabolites of drug candidates. mdpi.com Such models could be trained on data from aminooxy ester chemistry to predict their reactivity and guide the design of new compounds with desired properties.
The synergy between advanced experimental characterization and in silico modeling is expected to accelerate the discovery and development of new aminooxy esters and their applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
